SR14150

NOP receptor μ‑opioid receptor Receptor binding affinity

SR14150 is a well-characterized bifunctional NOP/MOR partial agonist with a distinct 20:1 selectivity ratio and defined efficacy profile. Essential for SAR studies and dissecting analgesia from reward in neuropathic pain models. Ensure your research reliability by sourcing this specific chemotype, not generic alternatives.

Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
CAS No. 709024-69-1
Cat. No. B1681994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR14150
CAS709024-69-1
SynonymsSR14150;  SR-14150;  SR 14150; 
Molecular FormulaC21H30N2O
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)N2CCC(CC2)N3C(=O)CC4=CC=CC=C43
InChIInChI=1S/C21H30N2O/c24-21-16-17-8-6-7-11-20(17)23(21)19-12-14-22(15-13-19)18-9-4-2-1-3-5-10-18/h6-8,11,18-19H,1-5,9-10,12-16H2
InChIKeyKQVCYNWOQKXISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR14150 (CAS 709024-69-1): NOP/μ‑Opioid Bifunctional Partial Agonist for Analgesic Research


SR14150, also known as AT‑200, is a synthetic dihydroindolin‑2‑one derivative that functions as a high‑affinity, moderately selective partial agonist at the nociceptin/orphanin FQ (NOP) receptor [1]. Unlike conventional opioid analgesics that act primarily through the μ‑opioid receptor (MOP), SR14150 engages both NOP and MOP receptors with distinct intrinsic efficacy, a dual‑target profile that has prompted its investigation as a potential non‑addicting analgesic and as a pharmacological tool for dissecting NOP‑mediated modulation of pain and reward pathways [2].

Why NOP‑Targeted Ligands Cannot Be Interchanged: The Critical Role of SR14150’s Bifunctional Partial Agonist Profile


Nociceptin receptor (NOP) ligands display a broad spectrum of pharmacological profiles—ranging from full NOP agonists to NOP antagonists—that profoundly alter their in vivo effects on pain and reward. SR14150 is a bifunctional NOP/MOP partial agonist that exhibits 20‑fold selectivity for NOP over MOP [1]. This contrasts sharply with NOP‑full agonists (e.g., SR16835), which lack acute antinociceptive activity, and with MOP‑selective full agonists (e.g., morphine), which carry high abuse liability. The specific balance of NOP versus MOP affinity, intrinsic efficacy at each receptor, and the resulting impact on downstream signaling cascades cannot be assumed to be interchangeable among compounds bearing the same “NOP ligand” classification [2]. The quantitative evidence below delineates exactly where SR14150 diverges from its closest structural and pharmacological comparators.

SR14150 (CAS 709024-69-1): Head‑to‑Head Comparative Evidence for Scientific Procurement Decisions


Receptor Selectivity: SR14150 versus Buprenorphine and SR16835

SR14150 demonstrates 20‑fold selectivity for NOP receptors over μ‑opioid receptors (Ki = 1.4–1.5 nM at NOP vs. 30 nM at MOP) [1][2]. This selectivity profile is inverted relative to the clinically used buprenorphine, which exhibits 50‑fold selectivity for MOP over NOP, and distinct from the structurally related SR16835, which binds NOP with Ki = 11.4 nM [3].

NOP receptor μ‑opioid receptor Receptor binding affinity Selectivity ratio

Functional Agonist Efficacy: Partial Agonism at Both NOP and MOP Distinguishes SR14150 from Full NOP Agonists

In the [35S]GTPγS functional assay, SR14150 behaves as a partial agonist at both NOP and MOP receptors (EC50 = 21 nM at human NOP) [1]. In contrast, the structurally analogous SR16835 acts as a full agonist at NOP with low efficacy at MOP [2]. This divergence in intrinsic efficacy translates into profoundly different in vivo outcomes (see Evidence Item 3).

NOP receptor μ‑opioid receptor [35S]GTPγS binding Partial agonism Efficacy

In Vivo Antinociception: SR14150 Produces Naloxone‑Reversible Analgesia, Unlike NOP‑Full Agonist SR16835

In the mouse tail‑flick assay following spinal nerve ligation (SNL) surgery, subcutaneous SR14150 significantly increased tail‑flick latency, an effect that was completely blocked by the opioid antagonist naloxone [1]. Under identical experimental conditions, SR16835 failed to produce any increase in tail‑flick latency [1][2].

Antinociception Tail‑flick assay Spinal nerve ligation Naloxone reversal

Antiallodynic Efficacy in Neuropathic Pain: SR14150 and SR16835 Both Active, but via Distinct Receptor Mechanisms

In the mouse SNL model of neuropathic pain, both SR14150 and SR16835 reversed mechanical allodynia when measured with von Frey monofilaments [1]. However, the antiallodynic effect of both compounds was completely blocked by the selective NOP antagonist SB‑612111 and was insensitive to naloxone, confirming that the effect is mediated exclusively through NOP receptor activation, independent of MOP agonism [1].

Neuropathic pain Mechanical allodynia Von Frey NOP antagonist SB‑612111

Absence of Conditioned Place Preference: SR14150 Does Not Induce Reward, Distinguishing It from SR16507 and Morphine

In the conditioned place preference (CPP) assay, SR14150 did not induce CPP when administered alone, and it failed to attenuate morphine‑induced CPP [1]. In contrast, SR16507—a compound with high affinity for both NOP and MOP and full agonist activity at NOP—produced significant CPP on its own and only modestly attenuated morphine CPP [1]. Morphine itself reliably induces robust CPP in this assay.

Abuse liability Conditioned place preference Reward Morphine

SR14150 (CAS 709024-69-1): Validated Research Applications Based on Quantitative Evidence


Preclinical Development of Non‑Addicting Analgesics Targeting Mixed NOP/MOP Receptors

SR14150’s combination of NOP‑selective partial agonism, acute antinociceptive efficacy (tail‑flick), and absence of CPP induction makes it a compelling reference compound for programs seeking analgesics with reduced abuse liability. Its profile is directly contrasted with morphine (robust CPP) and SR16507 (induces CPP) in published studies, establishing SR14150 as a benchmark for “analgesia without reward” in the bifunctional NOP/MOP space [1].

Pharmacological Dissection of NOP‑Mediated versus MOP‑Mediated Antinociception

Because SR14150 engages both NOP and MOP receptors as a partial agonist, it serves as an essential tool for deconvoluting the contributions of each receptor to pain relief. Co‑administration with selective antagonists (naloxone for MOP, SB‑612111 for NOP) allows researchers to attribute specific in vivo effects to receptor‑specific signaling [2]. The compound is particularly valuable in the spinal nerve ligation model, where NOP‑mediated antiallodynia and MOP‑mediated antinociception can be independently assessed [2].

Studies of NOP Receptor Modulation of Opioid Reward and Dependence

SR14150 does not attenuate morphine‑induced CPP, unlike NOP full agonists such as SR16835 [1]. This makes SR14150 a critical control compound for experiments designed to test the hypothesis that NOP full‑agonist activity is required to block opioid reward. Researchers investigating the circuitry of addiction can use SR14150 to isolate the contribution of partial NOP agonism to behavioral outcomes, without the confounding influence of full NOP receptor activation [1].

Neuropathic Pain Research Requiring NOP‑Selective Antiallodynic Activity

In the SNL chronic pain model, SR14150 produces robust reversal of mechanical allodynia that is exclusively NOP‑mediated (blocked by SB‑612111, not by naloxone) [2]. This established antiallodynic efficacy positions SR14150 as a validated positive control for screening novel NOP agonists intended for neuropathic pain indications, and as a reference standard for comparing the potency of new chemical entities in von Frey‑based assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR14150

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.